5-Methyl-1,3-dioxolan-4-one

Description

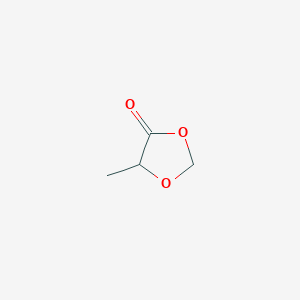

5-Methyl-1,3-dioxolan-4-one (CAS: 916435-45-5) is a cyclic ketal derived from lactic acid and formaldehyde. It belongs to the chemical family of 1,3-dioxolan-4-ones (DOXs), which are recognized for their utility as polar aprotic solvents and synthetic intermediates. Structurally, it features a five-membered ring with a methyl group at the 5-position and oxygen atoms at the 1- and 3-positions (Fig. 1). This compound has gained attention as a sustainable alternative to conventional solvents like acetonitrile (ACN) and propylene carbonate (PC), particularly in energy storage applications such as electrical double-layer capacitors (EDLCs). Its synthesis typically involves the condensation of lactic acid derivatives with aldehydes, enabling scalable production from renewable feedstocks.

Properties

Molecular Formula |

C4H6O3 |

|---|---|

Molecular Weight |

102.09 g/mol |

IUPAC Name |

5-methyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3 |

InChI Key |

AQAZKBKTTBELHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OCO1 |

Origin of Product |

United States |

Preparation Methods

5-Methyl-1,3-dioxolan-4-one can be synthesized through the reaction of lactic acid and formaldehyde. The reaction typically involves the formation of a ketal functionality, which is stable under neutral or basic conditions and can even survive mildly acidic conditions . Industrial production methods may involve the use of α-hydroxy carboxylic acids (such as lactic acid) and aldehydes or ketones (such as formaldehyde) to produce this compound .

Chemical Reactions Analysis

5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include palladium-catalyzed Heck arylation and Menschutkin reaction with N-methylimidazole and 1-iodobutane.

Scientific Research Applications

5-Methyl-1,3-dioxolan-4-one has several scientific research applications:

Biology: The compound’s stability under different conditions makes it suitable for use in biological studies.

Medicine: Its potential as a green solvent can be explored in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .

Comparison with Similar Compounds

Research and Industrial Relevance

- Sustainability: LA-H,H’s renewable origin aligns with circular economy goals, contrasting with fossil-derived solvents like ACN.

- Scalability : Commercial availability of LA-H,H and analogs (e.g., from Huaian Searching Pharmatech Co. Ltd.) underscores industrial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.